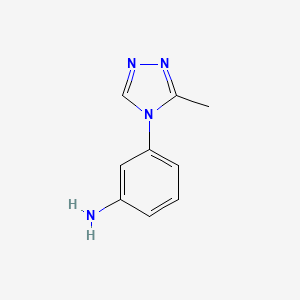

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Description

Chemical Structure: The compound 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline consists of a 1,2,4-triazole ring substituted with a methyl group at position 3, linked to an aniline moiety at position 3 of the benzene ring.

Molecular Formula: C₉H₁₀N₄

Molecular Weight: 174.2 g/mol

Key Features:

- The free amino group (-NH₂) on the benzene ring offers reactivity for further functionalization .

Properties

IUPAC Name |

3-(3-methyl-1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHARNKHVMXBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with aniline in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One approach is the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole followed by nucleophilic substitution with aniline. This method addresses regioselectivity issues and can be performed on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various substituents onto the aromatic ring, leading to a wide range of functionalized derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts

Mechanism of Action

The mechanism of action of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, triazole derivatives have been shown to inhibit enzymes involved in metabolic pathways, such as alpha-amylase and alpha-glucosidase, by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects

- Methyl vs. Methylsulfanyl :

- Positional Isomerism :

Functional Group Variations

- This structural motif is common in drug candidates like Rizatriptan intermediates .

- Amino Group Reactivity: All compounds retain the -NH₂ group, enabling derivatization (e.g., acetylation, sulfonation). For example, 3-(4H-1,2,4-triazol-4-yl)aniline’s amino group can participate in Schiff base formation .

Collision Cross-Section (CCS) Data

Pharmaceutical Relevance

- Triazole-Aniline Scaffolds : These structures are prevalent in kinase inhibitors and antimicrobial agents. For instance, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a precursor in Rizatriptan synthesis .

- Position-Specific Activity : The 3-substituted triazole-aniline motif may optimize interactions with target proteins compared to 2-substituted isomers .

Biological Activity

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is a triazole-containing compound that has garnered attention for its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, leading to potential therapeutic applications in fields such as oncology, infectious diseases, and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different assays, and potential clinical implications.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors. This interaction can lead to the modulation of various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell cycle regulation and metabolism.

- Receptor Binding: It can bind to receptors that mediate cellular responses to growth factors and hormones.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antibacterial and antifungal properties. The compound has been evaluated against various pathogens with notable efficacy.

- Anticancer Properties : The compound has demonstrated activity against several cancer cell lines. Its mechanism may involve the inhibition of critical kinases implicated in tumor growth and survival.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Discussion

The data indicate that this compound has a multifaceted profile of biological activities. Its antimicrobial properties make it a candidate for further development in treating infections caused by resistant strains. The anticancer activity suggests potential as a therapeutic agent in oncology, particularly in targeting specific kinases involved in cell division.

Additionally, the anti-inflammatory effects could position this compound as a treatment option for inflammatory diseases. However, further studies are needed to elucidate its full pharmacological profile and safety.

Q & A

Basic Research: Synthesis Optimization

Q: What experimental parameters are critical for optimizing the synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline to maximize yield and purity? A: Key parameters include solvent selection (e.g., acetonitrile or ethanol for solubility and reaction efficiency), temperature control (80–120°C for cyclization steps), and reaction time (6–12 hours for complete conversion). Reflux conditions and stoichiometric ratios of precursors (e.g., hydrazine derivatives and nitriles) must be optimized using Design of Experiments (DOE) approaches. In-line monitoring via FTIR or HPLC can track intermediate formation and guide endpoint determination .

Basic Research: Structural Characterization

Q: What analytical techniques are most effective for characterizing the molecular structure and purity of this compound? A: A combination of techniques is essential:

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and aromatic proton environments.

- High-resolution mass spectrometry (HR-MS) validates molecular weight (C₉H₁₀N₄, MW 174.2 g/mol).

- Ion mobility spectrometry (IMS) with predicted collision cross-section (CCS) values (e.g., 136.1 Ų for [M+H]⁺) can differentiate structural isomers .

- X-ray crystallography (using SHELX software) resolves absolute configuration and hydrogen-bonding patterns .

Advanced Research: Biological Activity Profiling

Q: How can researchers design experiments to evaluate the enzyme inhibitory or ligand-binding potential of this compound? A:

- Enzyme assays : Test inhibition of metabolic enzymes (e.g., cytochrome P450 or kinases) using fluorometric or colorimetric substrates. IC₅₀ values can quantify potency .

- Coordination chemistry : Screen for metal-ligand interactions (e.g., with Cu²⁺ or Fe³⁺) via UV-Vis spectroscopy or cyclic voltammetry to assess catalytic or material science applications .

- Molecular docking : Use AutoDock or Schrödinger to model interactions with protein targets (e.g., bacterial efflux pumps or cancer-related kinases) .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How do structural modifications (e.g., methyl group position or substituent electronegativity) influence the biological or physicochemical properties of triazolyl aniline derivatives? A:

- Comparative studies : Synthesize analogs like 3-(5-methyl-1,2,4-triazol-1-yl)aniline and 3-(4-methyl-1,2,4-triazol-3-yl)aniline to compare bioactivity.

- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility.

- X-ray crystallography and DFT calculations can correlate substituent effects with electronic properties (e.g., dipole moments) .

Advanced Research: Data Contradiction Analysis

Q: How should researchers resolve contradictions in reported biological activities or synthetic yields of triazolyl aniline derivatives across studies? A:

- Orthogonal validation : Reproduce experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates).

- Meta-analysis : Compare crystallographic data (CCDC entries) or CCS values to identify isomerization or polymorphic variations .

- Statistical tools : Apply multivariate analysis to isolate variables (e.g., solvent polarity vs. temperature) affecting yield discrepancies .

Advanced Research: Computational Modeling

Q: What computational strategies are recommended to predict the reactivity or pharmacokinetic properties of this compound? A:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attack at the triazole ring).

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (≈2.1), bioavailability, and CYP450 interactions.

- Molecular dynamics (MD) : Simulate binding stability in aqueous or lipid membranes to guide formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.